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Compound of Interest

Compound Name: Fagaramide

Cat. No.: B1671858 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Fagaramide, a naturally occurring alkamide found in various Zanthoxylum species. The

information is tailored for researchers, scientists, and professionals in drug development,

offering detailed data and methodologies to support further research and application.

Chemical Structure
Fagaramide is chemically known as (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylpropyl)prop-2-

enamide. Its structure is characterized by a piperonyl group attached to an acrylamide moiety,

which in turn is linked to an isobutyl group.

Molecular Formula: C₁₄H₁₇NO₃[1][2] Molecular Weight: 247.29 g/mol [1][2]

Spectroscopic Data
The following sections present the key spectroscopic data for Fagaramide, organized for clarity

and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for elucidating the detailed molecular structure of Fagaramide.

The data below is compiled from analyses performed in different deuterated solvents.

Table 1: ¹H-NMR Spectroscopic Data for Fagaramide
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Proton Assignment
Chemical Shift (δ) in

Acetone (ppm)[3]
Chemical Shift (δ) in

CDCl₃ (ppm)

Multiplicity &

Coupling Constant (J

in Hz)[3]

H-2 6.71 Data not available s

H-5 6.91 Data not available d, J = 8.2

H-6 6.93 Data not available dd, J = 8.2, 2.0

H-7 6.30 Data not available d, J = 15.6

H-8 7.35 Data not available d, J = 15.6

H-1' 3.32 Data not available m

H-2' 1.87 Data not available m

H-3', H-4' (CH₃)₂ 0.93 Data not available d, J = 7.2

-OCH₂O- 6.04 Data not available s

NH 3.94 Data not available Signal not specified

Note: The large coupling constant (J = 15.6 Hz) between H-7 and H-8 is consistent with a trans

configuration of the olefinic bond[3].

Table 2: ¹³C-NMR Spectroscopic Data for Fagaramide (in Acetone)[3]
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Carbon Assignment Chemical Shift (δ) in Acetone (ppm)[3]

C-1 138.7

C-2 120.5

C-3 147.3

C-4 148.1

C-5 123.6

C-6 129.5

C-7 Data not available

C-8 Data not available

C-9 (C=O) 166.14

-OCH₂O- 101.6

C-1' 46.5

C-2' Data not available

C-3' 20.3

C-4' 21.3

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of Fagaramide. While detailed fragmentation

patterns are not extensively published, the key identifier is the molecular ion peak.

Table 3: Mass Spectrometry Data for Fagaramide

Parameter Value

Molecular Formula C₁₄H₁₇NO₃

Exact Mass 247.12 g/mol

Molecular Weight 247.29 g/mol [1][2]
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the Fagaramide
molecule. The vibrational frequencies correspond to specific bond types.

Table 4: Infrared (IR) Spectroscopic Data for Fagaramide[4][5]

Wavenumber (cm⁻¹) Assignment (Functional Group)

~3300 N-H stretching (amide)

~3010 C-H stretching (aromatic)

~2950 C-H stretching (aliphatic)

~1650 C=O stretching (amide I)

~1600 C=C stretching (alkene)

~1540 N-H bending (amide II)

~1250 C-O-C stretching (ether)

~1040 C-O-C stretching (methylenedioxy)

~930 =C-H bending (trans-alkene)

Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data

presented above, based on standard laboratory practices and available information[5][6].

Sample Preparation
Isolation: Fagaramide is typically isolated from the stem bark of Zanthoxylum species. The

plant material is extracted using a solvent system such as dichloromethane/methanol (1:1)

[4].

Purification: The crude extract is subjected to repeated column chromatography to isolate

pure Fagaramide crystals[4][7].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1671858?utm_src=pdf-body
https://www.benchchem.com/product/b1671858?utm_src=pdf-body
https://www.researchgate.net/figure/The-structure-of-trans-fagaramide-showing-a-pharmacophore-that-could-be-responsible-for_fig2_354106995
https://www.researchgate.net/publication/361945743_Spectroscopic_Investigation_DFT_Calculations_anti-Inflammatory_Activity_and_Molecular_Dynamic_Simulation_Study_on_Fagaramide_Alkaloid
https://www.researchgate.net/publication/361945743_Spectroscopic_Investigation_DFT_Calculations_anti-Inflammatory_Activity_and_Molecular_Dynamic_Simulation_Study_on_Fagaramide_Alkaloid
https://pubmed.ncbi.nlm.nih.gov/30896260/
https://www.benchchem.com/product/b1671858?utm_src=pdf-body
https://www.researchgate.net/figure/The-structure-of-trans-fagaramide-showing-a-pharmacophore-that-could-be-responsible-for_fig2_354106995
https://www.benchchem.com/product/b1671858?utm_src=pdf-body
https://www.researchgate.net/figure/The-structure-of-trans-fagaramide-showing-a-pharmacophore-that-could-be-responsible-for_fig2_354106995
http://file.sdiarticle3.com/wp-content/uploads/2019/08/Revised-ms_SARJNP_50721_v1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purity Confirmation: The purity of the isolated compound is confirmed by Thin Layer

Chromatography (TLC) and by ensuring a sharp melting point (113-115°C)[3]. For

commercially sourced Fagaramide, it is often used without further purification if a high purity

(e.g., 99%) is certified[5].

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of pure Fagaramide is dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., Acetone-d₆ or CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer,

such as a 600 MHz instrument[8].

Data Acquisition:

¹H-NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-

to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

¹³C-NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to

single peaks for each unique carbon.

2D-NMR: Techniques such as COSY, HSQC, and HMBC are employed to confirm proton-

proton and proton-carbon correlations and to unambiguously assign all signals[4].

Mass Spectrometry Protocol
Sample Preparation: A dilute solution of Fagaramide is prepared in a suitable volatile solvent

like methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is used.

Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization -

ESI). The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500) to detect

the molecular ion and any fragment ions.

Infrared (IR) Spectroscopy Protocol
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Sample Preparation: A small amount of pure Fagaramide is mixed with potassium bromide

(KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto

a salt plate (e.g., NaCl or KBr).

Instrumentation: An FT-IR spectrometer, such as a Perkin Elmer FT-IR BX, is used[5].

Data Acquisition: The spectrum is recorded over the mid-IR range (4000-400 cm⁻¹)[5]. A

background spectrum of the KBr pellet or salt plate is taken first and automatically subtracted

from the sample spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of Fagaramide from a natural source.
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Caption: Experimental workflow for Fagaramide isolation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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